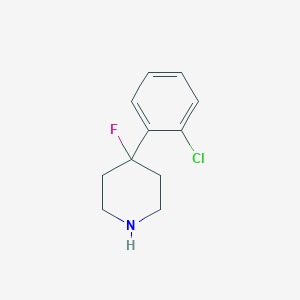

4-(2-Chlorophenyl)-4-fluoropiperidine

Description

BenchChem offers high-quality 4-(2-Chlorophenyl)-4-fluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-4-fluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

864829-98-1 |

|---|---|

Molecular Formula |

C11H13ClFN |

Molecular Weight |

213.68 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-4-fluoropiperidine |

InChI |

InChI=1S/C11H13ClFN/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4,14H,5-8H2 |

InChI Key |

PLUYHRKIWBPWFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

4-(2-Chlorophenyl)-4-fluoropiperidine chemical structure and properties

Part 1: Executive Summary

4-(2-Chlorophenyl)-4-fluoropiperidine (CAS: 1421160-44-2) is a specialized heterocyclic building block belonging to the 4-aryl-4-fluoropiperidine class.[1] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to modulate lipophilicity, metabolic stability, and receptor binding affinity in Central Nervous System (CNS) drug candidates.

Unlike its 4-hydroxy analogs (e.g., metabolites of haloperidol), the 4-fluoro substitution blocks metabolic oxidation at the C4 position, preventing the formation of potentially toxic pyridinium species while maintaining the steric bulk required for receptor pocket occupancy. The 2-chlorophenyl (ortho-chloro) moiety introduces specific steric constraints (atropisomerism potential) and electronic effects that differentiate it from the more common para-chloro analogs, often enhancing selectivity for specific GPCR targets such as Sigma-1, NMDA, or Dopamine receptors.

Part 2: Chemical Structure & Identity[2][3][4]

The molecule features a piperidine ring with a quaternary carbon at position 4, substituted with both a fluorine atom and a 2-chlorophenyl ring.[1]

Table 1: Chemical Identity & Identifiers

| Parameter | Detail |

| IUPAC Name | 4-(2-Chlorophenyl)-4-fluoropiperidine |

| Common Name | 4-(2-Chlorophenyl)-4-fluoropiperidine HCl (salt form) |

| CAS Number | 1421160-44-2 (Hydrochloride salt) |

| Molecular Formula | C₁₁H₁₃ClFN (Free base) / C₁₁H₁₄Cl₂FN (HCl salt) |

| Molecular Weight | 213.68 g/mol (Free base) / 250.14 g/mol (HCl salt) |

| SMILES | FC1(C2=CC=CC=C2Cl)CCNCC1 |

| InChI Key | Unique identifier dependent on salt form (Verify via CAS) |

Structural Analysis & Conformation

-

Piperidine Ring: Adopts a chair conformation. The bulky 4-(2-chlorophenyl) group typically prefers the equatorial position to minimize 1,3-diaxial interactions, placing the smaller fluorine atom in the axial position.

-

Ortho-Chloro Effect: The chlorine atom at the ortho position of the phenyl ring creates significant steric hindrance, restricting the rotation of the phenyl ring relative to the piperidine core. This restricted conformation can lock the pharmacophore into a bioactive shape, potentially increasing binding affinity for specific receptor pockets compared to the freely rotating 4-chlorophenyl analog.

-

Metabolic Blockade: The C4-Fluorine atom has a high bond dissociation energy (C-F ≈ 116 kcal/mol), rendering the C4 position resistant to Cytochrome P450-mediated hydroxylation.

Part 3: Physicochemical Properties[2][11]

Understanding the physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 2: Key Physicochemical Properties

| Property | Value (Estimated/Experimental) | Relevance |

| LogP (Lipophilicity) | ~2.5 - 2.9 | Moderate lipophilicity suitable for CNS penetration (BBB crossing). |

| pKa (Piperidine NH) | ~9.2 - 9.8 | Highly basic; exists predominantly as a cation at physiological pH (7.4). |

| H-Bond Donors | 1 (NH) | Critical for ionic interaction with receptor aspartate residues. |

| H-Bond Acceptors | 1 (F) | Fluorine acts as a weak acceptor; modulates local electrostatics. |

| Solubility | High in DMSO, Methanol; Low in Water (Free base); High in Water (HCl salt) | Salt form preferred for formulation and biological assays. |

Part 4: Synthesis & Manufacturing

The synthesis of 4-(2-chlorophenyl)-4-fluoropiperidine requires a precise sequence to install the quaternary center and the fluorine atom. The most robust route utilizes a Grignard addition followed by Deoxofluorination.

Mechanism of Synthesis (DOT Diagram)

Caption: Synthetic pathway for 4-(2-Chlorophenyl)-4-fluoropiperidine via Grignard addition and Deoxofluorination.

Detailed Experimental Protocol

Step 1: Grignard Addition

-

Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

-

Reagents: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

-

Addition: Cool to -78°C. Slowly add 2-chlorophenylmagnesium bromide (1.2 eq, usually 1M in THF) dropwise to control the exotherm.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

-

Result: Yields the tertiary alcohol intermediate (N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine).

Step 2: Deoxofluorination (Critical Step)

Note: This step is sensitive. Direct fluorination of tertiary alcohols can lead to elimination (alkene formation).

-

Reagents: Dissolve Intermediate A in anhydrous DCM.

-

Fluorinating Agent: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq) dropwise.

-

Process: Stir at low temperature for 1 hour, then warm to room temperature overnight.

-

Safety: Quench carefully with saturated NaHCO₃ (gas evolution!).

-

Purification: Silica gel chromatography is required to separate the fluoro-product from any elimination by-products (tetrahydropyridines).

Step 3: Deprotection

-

Reagents: Dissolve Intermediate B in 1,4-Dioxane.

-

Acid: Add 4M HCl in Dioxane (5-10 eq).

-

Isolation: Stir at RT for 2-4 hours. The product often precipitates as the hydrochloride salt. Filter and wash with ether.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

Aromatic Region: Multiplets at δ 7.2–7.6 ppm (4H) corresponding to the 2-chlorophenyl ring.

-

Piperidine Ring:

-

δ 3.0–3.4 ppm (4H, m, H-2/H-6 adjacent to Nitrogen).

-

δ 1.8–2.3 ppm (4H, m, H-3/H-5 adjacent to Quaternary center). Note: These will show complex splitting due to H-F coupling.

-

-

Amine: Broad singlet at δ 9.0–9.5 ppm (NH₂⁺ in salt form).

-

-

¹⁹F NMR:

-

Single peak expected around δ -130 to -160 ppm . The exact shift depends on the solvent and salt form.

-

Absence of this peak indicates failure of fluorination (e.g., elimination to alkene).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Expected Mass: [M+H]⁺ = 214.08 (for ³⁵Cl isotope).

-

Isotope Pattern: Distinct 3:1 ratio of peaks at m/z 214 and 216 due to the Chlorine atom (³⁵Cl/³⁷Cl).

Part 6: Safety & Handling

-

Hazard Classification:

-

Storage:

-

Store in a cool, dry place (2-8°C recommended).

-

Hygroscopic: Keep under inert gas (Argon/Nitrogen) if possible to prevent clumping of the HCl salt.

-

References

-

Accela ChemBio. (n.d.). Product Information: 4-(2-chlorophenyl)-4-fluoropiperidine hydrochloride (CAS 1421160-44-2).[1] Retrieved from

-

BenchChem. (2025).[4] The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine (Analog Reference). Retrieved from

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from

-

Saify, Z. S., et al. (2005).[5][6] Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66.[5] Retrieved from

Sources

- 1. 1820572-29-9,methyl trans-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Chlorophenyl)-4-hydroxypiperidine | 39512-49-7 | TCI EUROPE N.V. [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

4-aryl-4-fluoropiperidine scaffold in medicinal chemistry

The 4-Aryl-4-Fluoropiperidine Scaffold represents a high-value structural motif in modern medicinal chemistry, serving as a critical bioisostere for 4-arylpiperidines.[1] Its utility lies in the strategic introduction of fluorine to modulate basicity (pKa), block metabolic "soft spots," and influence conformation without significantly altering steric bulk.

This technical guide details the physicochemical rationale, synthetic methodologies, and pharmacological applications of this scaffold.[2][3]

Physicochemical Pharmacology: The "Fluorine Effect"

The introduction of a fluorine atom at the C4 position of a 4-arylpiperidine is rarely about receptor interaction alone; it is a physicochemical tactic to optimize Drug Metabolism and Pharmacokinetics (DMPK).

pKa Modulation and hERG Liability

One of the primary liabilities of the piperidine ring in drug discovery is the high basicity of the secondary/tertiary amine (pKa ~10–11), which can lead to:

-

Lysosomal Trapping: High accumulation in acidic organelles, leading to phospholipidosis.[1]

-

hERG Inhibition: Protonated basic amines at physiological pH often bind to the hERG potassium channel, causing QT prolongation.[1]

The Solution: The strong electronegativity of fluorine at C4 exerts a through-bond inductive effect (

-

Result: The pKa of the piperidine nitrogen is typically lowered by 1.0 – 1.5 log units .[1]

-

Impact: This increases the fraction of the neutral species at physiological pH (7.4), improving membrane permeability and reducing off-target hERG binding.

Metabolic Blocking

The C4 position in 4-arylpiperidines is benzylic and highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation.[1]

-

Mechanism: CYP enzymes abstract the benzylic hydrogen (homolytic bond dissociation energy ~85 kcal/mol).[1]

-

Fluorine Blockade: Replacing this Hydrogen with Fluorine (C-F bond strength ~116 kcal/mol) effectively shuts down metabolism at this site.[1]

-

Outcome: Significant extension of half-life (

) and reduction of clearance (

Synthetic Architecture: Construction of the Scaffold

The most robust route to 4-aryl-4-fluoropiperidines involves the deoxyfluorination of the corresponding tertiary alcohol.[1]

Synthetic Workflow (DOT Visualization)

Figure 1: Standard synthetic workflow for accessing the 4-aryl-4-fluoropiperidine core. Note the risk of elimination to the alkene.

Detailed Protocol: Deoxyfluorination via DAST

Objective: Synthesis of tert-butyl 4-(4-fluorophenyl)-4-fluoropiperidine-1-carboxylate.

Reagents:

-

Substrate: tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.2 – 1.5 eq) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1]

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Dissolve the tertiary alcohol substrate in anhydrous DCM (0.1 M concentration). -

Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Crucial Step: Low temperature prevents the elimination of water to form the styrene-like double bond.

-

Addition: Add DAST dropwise via syringe. The reaction is exothermic; maintain temperature below -60°C during addition.[1]

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C or room temperature over 2–4 hours. Monitor via TLC or LC-MS.[1]

-

Quenching (Safety Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous

. Warning: DAST reacts violently with water, releasing HF.[1] Vigorous effervescence will occur. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[4] -

Purification: Flash column chromatography (Hexanes/EtOAc). The fluoride is typically less polar than the starting alcohol.

Comparative Data Analysis

The following table illustrates the impact of the 4-fluoro substitution on key physicochemical properties compared to the non-fluorinated parent and the 4-hydroxy precursor.

| Property | 4-H (Parent) | 4-OH (Precursor) | 4-F (Target) | Impact Rationale |

| pKa (Piperidine N) | ~10.8 | ~10.5 | ~9.4 | Inductive electron withdrawal by F lowers basicity.[1] |

| LogP (Lipophilicity) | 2.5 | 1.2 | 2.6 | F is lipophilic, restoring LogP lost by OH, but with lower polarizability than H. |

| Metabolic Stability | Low (Benzylic Ox) | Medium (Phase II Conj) | High | C-F bond (116 kcal/mol) resists CYP450 oxidation.[1] |

| hERG Inhibition | High Risk | Low Risk | Reduced | Lower pKa reduces cation-pi interaction with hERG channel.[1] |

Case Studies & Biological Applications

NMDA Receptor Antagonists

In the development of NR2B-selective NMDA antagonists (e.g., Traxoprodil analogs), the 4-benzyl-4-hydroxypiperidine moiety is a common pharmacophore.[1] Replacing the hydroxyl group with fluorine has been used to:

-

Prevent rapid glucuronidation of the alcohol.[1]

-

Maintain the hydrogen-bond acceptor capability (F is a weak acceptor) while removing the hydrogen-bond donor.[1]

Dopamine D4 Antagonists

Research into selective D4 antagonists for antipsychotic therapy identified the 4-aryl-4-fluoropiperidine scaffold as a "privileged structure."[1] The fluorine atom provides a metabolic shield against the rapid oxidation observed in 4-arylpiperidines, allowing for sufficient brain exposure (CNS penetration) without the rapid clearance associated with the parent compounds.

Opioid Receptor Modulators

While fentanyl contains a 4-anilino-piperidine core, structural homologs involving 4-aryl-4-fluoropiperidines (e.g., 4F-Cy-BAP) have appeared in forensic analysis.[1][5] From a medicinal chemistry standpoint, these analogs demonstrate how the 4-F substitution retains

Safety & Handling of Fluorinating Agents

-

DAST: Thermally unstable. Do not heat neat DAST above 50°C (risk of detonation).[1] Always use in solution.

-

Deoxo-Fluor: A safer, more thermally stable alternative to DAST, though it still releases HF upon hydrolysis.[1]

-

Glassware: HF attacks glass.[1] For large-scale or prolonged reactions, use Teflon (PFA/FEP) vessels.[1]

-

Calcium Gluconate: Keep Calcium Gluconate gel nearby in case of skin contact with HF-generating reagents.[1]

References

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from

-

Obach, R. S., et al. (2016).[1][6] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination. Drug Metabolism and Disposition.[1][7] Retrieved from

-

Shipe, W. D., et al. (2008).[1] Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry. Retrieved from

-

Wagmann, L., et al. (2020).[1] Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. Archives of Toxicology. Retrieved from [1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [1]

Sources

- 1. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Ethynyl-4-fluoropiperidinehydrochloride | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

A Comparative Analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine and its 4-(4-Chlorophenyl) Analog: A Technical Guide for Drug Development Professionals

Introduction

The 4-aryl-4-substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally acting agents. Within this class, the introduction of a fluorine atom at the 4-position of the piperidine ring and a chlorine atom on the aryl substituent has given rise to compounds with significant potential for modulating monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). This technical guide provides an in-depth comparative analysis of two key positional isomers: 4-(2-chlorophenyl)-4-fluoropiperidine and 4-(4-chlorophenyl)-4-fluoropiperidine.

While direct, side-by-side comparative studies of these specific isomers are not extensively documented in publicly available literature, this guide will synthesize information from structure-activity relationship (SAR) studies of closely related analogs to provide a scientifically grounded perspective on their synthesis, physicochemical properties, and anticipated pharmacological profiles. The primary objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how the seemingly subtle shift in the chlorine atom's position from the ortho (2-position) to the para (4-position) on the phenyl ring can profoundly influence molecular behavior and biological activity. This analysis will be critical for guiding the rational design of novel therapeutics targeting neurotransmitter systems.

Synthetic Pathways: A General Approach

The synthesis of 4-aryl-4-fluoropiperidines can be approached through several established methodologies in organic chemistry. A common and versatile strategy involves the construction of the key 4-aryl-4-hydroxypiperidine intermediate, followed by a nucleophilic fluorination step. While specific reaction conditions may require optimization for each isomer, the general synthetic blueprint remains consistent.

A plausible synthetic route would commence with a Grignard reaction between an N-protected-4-piperidone and the appropriate chlorophenylmagnesium bromide (either 2-chlorophenylmagnesium bromide or 4-chlorophenylmagnesium bromide). This reaction yields the corresponding N-protected-4-(chlorophenyl)-4-hydroxypiperidine. Subsequent deprotection, followed by nucleophilic fluorination using a reagent such as diethylaminosulfur trifluoride (DAST), would furnish the desired 4-(chlorophenyl)-4-fluoropiperidine. The final step would involve the deprotection of the piperidine nitrogen to yield the target compounds.

Caption: Generalized synthetic pathway for 4-(chlorophenyl)-4-fluoropiperidines.

Comparative Physicochemical Properties and Stereoelectronic Effects

The position of the chlorine atom on the phenyl ring is anticipated to induce significant differences in the physicochemical properties and stereoelectronic profiles of the two isomers. These differences, in turn, are expected to have a direct impact on their pharmacological activity.

| Property | 4-(2-Chlorophenyl) Analog | 4-(4-Chlorophenyl) Analog | Rationale |

| Dipole Moment | Likely higher and with a different vector | Likely lower and more aligned with the main axis | The ortho-substitution creates a more asymmetric charge distribution compared to the para-substitution. |

| Steric Hindrance | Increased steric bulk near the piperidine ring | Less steric hindrance around the piperidine ring | The ortho-chlorine atom is in closer proximity to the piperidine ring, potentially restricting rotation and influencing binding conformations. |

| Electronic Effects | Inductive electron withdrawal (-I) and weak resonance effects | Stronger inductive (-I) and resonance (-M) effects influencing the pi-system | The para-position allows for more effective resonance delocalization, which can alter the electron density of the entire phenyl ring. |

| Lipophilicity (LogP) | Expected to be similar | Expected to be similar | While the position of the chlorine atom can have a minor influence on LogP, the overall contribution of the chloro and fluoro groups will be the dominant factor. |

These subtle yet significant differences in molecular architecture are the foundation for the anticipated variations in their biological profiles.

Pharmacological Profile: A Comparative SAR-Based Inference

The primary pharmacological targets for this class of compounds are the monoamine transporters, with a particular focus on the dopamine transporter (DAT) and the serotonin transporter (SERT). The affinity and selectivity for these transporters are heavily influenced by the nature and position of substituents on the 4-aryl ring.

Dopamine Transporter (DAT) Affinity

Structure-activity relationship studies on various 4-arylpiperidine and related piperazine analogs have demonstrated that the electronic properties and steric bulk of the aryl substituent are critical for high-affinity binding to DAT.[1]

-

4-(4-Chlorophenyl) Analog: The para-substitution with an electron-withdrawing chlorine atom is a common feature in many high-affinity DAT ligands. This substitution pattern is often associated with favorable interactions within the DAT binding pocket. The symmetrical nature of the 4-substituted analog may allow for an optimal fit into the largely hydrophobic binding site.

-

4-(2-Chlorophenyl) Analog: The ortho-chlorine introduces significant steric hindrance, which could potentially lead to a decrease in DAT affinity compared to the 4-chloro isomer. This steric clash may prevent the molecule from adopting the ideal conformation required for high-affinity binding. However, in some cases, specific ortho-substituents can engage in unique interactions with the transporter, leading to unexpected increases in affinity or a shift in the binding mode.

Serotonin Transporter (SERT) Affinity

The structural requirements for high-affinity SERT binding can differ from those for DAT. While electron-withdrawing groups on the aryl ring are often beneficial, the overall shape and electrostatic potential of the molecule play a crucial role.[2]

-

4-(4-Chlorophenyl) Analog: Similar to its potential for high DAT affinity, the 4-chloro substitution is also a feature found in several selective serotonin reuptake inhibitors (SSRIs). The electronic and steric profile of this isomer may be well-suited for interaction with key residues in the SERT binding site.

-

4-(2-Chlorophenyl) Analog: The altered electrostatic potential and steric profile of the 2-chloro isomer could lead to a different SERT binding affinity compared to its 4-chloro counterpart. It is plausible that the ortho-substitution could either enhance or diminish SERT affinity depending on the specific interactions it forms within the binding pocket. Some studies on related compounds have shown that the presence of a halogen, regardless of its position, can be essential for inhibitory effects.[3]

The following diagram illustrates a hypothetical workflow for the comparative evaluation of these two analogs.

Caption: A typical workflow for the comparative pharmacological profiling of the two isomers.

Experimental Protocols

To empirically determine the pharmacological profiles of the 4-(2-chlorophenyl)-4-fluoropiperidine and 4-(4-chlorophenyl)-4-fluoropiperidine analogs, a series of well-established in vitro assays are required. The following protocols provide a general framework for these experiments.

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine transporter.

Materials:

-

Rat or human striatal tissue homogenates (source of DAT)

-

[³H]WIN 35,428 (radioligand)

-

Nomifensine (for defining non-specific binding)

-

Test compounds (4-(2-chlorophenyl)-4-fluoropiperidine and 4-(4-chlorophenyl)-4-fluoropiperidine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filter manifold and vacuum pump

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and the standard (nomifensine) in the assay buffer.

-

In a 96-well plate, add the assay buffer, tissue homogenate, radioligand ([³H]WIN 35,428), and either the test compound, nomifensine (for non-specific binding), or buffer alone (for total binding).

-

Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.

Protocol 2: [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes

Objective: To determine the functional potency (IC₅₀) of the test compounds in inhibiting dopamine uptake.

Materials:

-

Freshly prepared rat striatal synaptosomes

-

[³H]Dopamine

-

Krebs-Ringer bicarbonate buffer (gassed with 95% O₂/5% CO₂)

-

Test compounds

-

Nomifensine (as a positive control)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and nomifensine in the buffer.

-

Pre-incubate the synaptosomal preparation with the test compounds or vehicle for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the uptake reaction by adding [³H]dopamine to the synaptosomal suspension.

-

Incubate for a short duration (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the non-specific uptake in the presence of a high concentration of nomifensine.

-

Calculate the specific uptake and determine the IC₅₀ values for the inhibition of dopamine uptake by the test compounds.

Conclusion and Future Directions

The comparative analysis of 4-(2-chlorophenyl)-4-fluoropiperidine and its 4-(4-chlorophenyl) analog underscores the critical importance of positional isomerism in drug design. Based on established structure-activity relationships for related monoamine transporter ligands, it is hypothesized that the 4-chloro isomer is more likely to exhibit high affinity for the dopamine transporter due to its favorable steric and electronic profile. The 2-chloro isomer, with its increased steric hindrance near the piperidine core, may exhibit lower DAT affinity, although unexpected binding interactions cannot be ruled out.

The pharmacological profile at the serotonin transporter is more difficult to predict without empirical data, as SERT can accommodate a wider range of ligand conformations. It is plausible that the two isomers will exhibit differential selectivity for DAT versus SERT, a key parameter in the development of therapeutics for various neuropsychiatric disorders.

To validate these hypotheses, direct, head-to-head experimental evaluation of these compounds is essential. The protocols outlined in this guide provide a clear roadmap for such investigations. Further studies, including in vivo microdialysis to assess the effects on extracellular dopamine and serotonin levels, would provide a more complete picture of their pharmacological profiles. Ultimately, a thorough understanding of the structure-activity relationships of these and other related analogs will pave the way for the development of novel, highly selective, and potent modulators of monoamine transporter function with improved therapeutic indices.

References

-

Kim, K., et al. (2018). Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry, 26(22), 5897-5908. [Link]

-

Aggarwal, S., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 63(23), 14653-14671. [Link]

-

Glennon, R. A., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2558-2562. [Link]

-

Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4847. [Link]

-

Paudel, S., et al. (2018). Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 4127-4135. [Link]

-

Di Pietro, O., et al. (2007). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-1445. [Link]

-

Hassan, S. S. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1244, 130959. [Link]

-

Ablordeppey, S. Y., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6746-6749. [Link]

-

Cheng, M. H., et al. (2010). Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. ResearchGate. [Link]

-

Tang, S. J., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 833002. [Link]

-

Ablordeppey, S. Y., et al. (2012). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 22(24), 7549-7553. [Link]

-

Wall, S. C., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2152. [Link]

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

Sources

- 1. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

4-(2-Chlorophenyl)-4-fluoropiperidine: Patent Landscape & Technical Status

[1]

Executive Summary

4-(2-Chlorophenyl)-4-fluoropiperidine (CAS: 864829-98-1 / HCl Salt: 1421160-44-2) is a specialized heterocyclic intermediate utilized in the synthesis of Central Nervous System (CNS) active agents. Structurally, it represents a bioisostere of the 4-hydroxypiperidine scaffold found in classic antipsychotics (e.g., Haloperidol) and opioids (e.g., Loperamide), where the hydroxyl group is replaced by fluorine to block metabolic glucuronidation and modulate lipophilicity.

The intellectual property (IP) landscape for this compound is primarily defined by process patents rather than composition-of-matter exclusivity. While the core chemical structure falls within the public domain or expired generic claims, the methods of fluorination—specifically avoiding the formation of the elimination byproduct (tetrahydropyridine)—are the subject of active process IP and trade secrets.

Technical Profile & Chemical Identity

| Parameter | Data |

| IUPAC Name | 4-(2-chlorophenyl)-4-fluoropiperidine |

| CAS Number | 864829-98-1 (Free Base), 1421160-44-2 (Hydrochloride) |

| Molecular Formula | C₁₁H₁₃ClFN |

| Molecular Weight | 213.68 g/mol |

| LogP (Predicted) | ~2.8 (Higher lipophilicity than hydroxy analog) |

| Key Structural Feature | Geminal fluoro-aryl substitution at C4 |

| Primary Application | Intermediate for 5-HT2A antagonists, Sigma-1 ligands, and Opioid modulators |

Structural Significance

The introduction of the fluorine atom at the C4 position creates a gem-fluoroaryl motif. This modification serves three critical medicinal chemistry functions:

-

Metabolic Blockade: Prevents Phase II conjugation (O-glucuronidation) of the corresponding alcohol.

-

Conformational Locking: The gauche effect of fluorine can influence the piperidine ring chair conformation.

-

pKa Modulation: The electronegative fluorine lowers the pKa of the piperidine nitrogen, altering bioavailability and CNS penetration.

Patent Landscape Analysis

The IP status of 4-(2-Chlorophenyl)-4-fluoropiperidine is segmented into three categories:

A. Composition of Matter (Freedom to Operate: HIGH)

The broad genus of 4-aryl-4-fluoropiperidines was disclosed in early patents related to neuroleptic butyrophenones (1960s-1970s). Consequently, the basic chemical structure is off-patent . Researchers and generic manufacturers have Freedom to Operate (FTO) regarding the molecule itself as a building block.

B. Therapeutic Use Patents (Freedom to Operate: RESTRICTED)

While the intermediate is free, its incorporation into specific drug candidates is heavily patented.

-

5-HT2A Inverse Agonists: Patents assigned to companies like Acadia Pharmaceuticals and Arena Pharmaceuticals cover broad Markush structures that could include this moiety, though their lead assets (e.g., Pimavanserin) utilize different substitution patterns (4-fluorobenzyl).

-

Opioid/Nociceptin Ligands: Recent filings (post-2015) by academic institutions and niche biotech firms claim this scaffold for non-addictive pain management, targeting the NOP receptor.

C. Process Chemistry Patents (The Critical Barrier)

The synthesis of gem-fluorinated piperidines is chemically challenging due to the propensity for E1 elimination .

-

Key IP Barrier: The conversion of the tertiary alcohol to the fluoride often yields the 1,2,3,6-tetrahydropyridine (alkene) impurity.

-

Patented Technologies: Processes using specific fluorinating agents (e.g., Deoxo-Fluor® , XtalFluor-E® ) or low-temperature flow chemistry methods are protected by valid patents held by reagent manufacturers (e.g., Air Products, now Evonik) and CDMOs.

Synthesis & Process IP

The synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine requires a route that maximizes the S_N1 fluorination pathway while suppressing elimination.

Experimental Protocol: Deoxyfluorination Route

Note: This protocol synthesizes the N-Boc protected intermediate to prevent amine oxidation.

Step 1: Grignard Addition

Reagents: N-Boc-4-piperidone, 2-Chlorophenylmagnesium bromide, THF.

-

Cool a solution of 2-chlorophenylmagnesium bromide (1.0 M in THF, 1.2 eq) to -78°C under N₂.

-

Dropwise add N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF.

-

Stir at -78°C for 2 hours, then warm to 0°C.

-

Critical Step: Quench with saturated NH₄Cl. The "ortho" chlorine provides steric hindrance, often requiring longer reaction times than the para-isomer.

-

Isolate N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine .

Step 2: Nucleophilic Fluorination (The IP Bottleneck)

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM.

-

Dissolve the tertiary alcohol in DCM at -78°C.

-

Add DAST (1.5 eq) dropwise. Caution: Exothermic.

-

Causality: The reaction proceeds via an alkoxy-sulfur intermediate. Warming too fast promotes elimination to the alkene.

-

Stir at -78°C for 1 hour, then slowly warm to room temperature.

-

Quench with saturated NaHCO₃.

-

Purification: Silica gel chromatography is required to separate the fluoro-product from the elimination byproduct (typically 10-20% yield loss).

Step 3: Deprotection

Reagents: HCl in Dioxane or TFA/DCM.

-

Treat the N-Boc intermediate with 4M HCl in Dioxane.

-

Stir for 2 hours. Precipitate the hydrochloride salt.[1]

Synthesis Pathway Diagram

Figure 1: Synthetic pathway highlighting the critical fluorination step where process IP often focuses on minimizing the elimination byproduct.

Strategic Recommendations for Development

For Process Chemists

-

Impurity Management: The "2-chloro" substituent introduces significant steric strain. This increases the barrier to nucleophilic attack by fluoride, making the elimination pathway (alkene formation) more favorable compared to the para-chloro analog.

-

Reagent Selection: Avoid standard DAST if scaling up. Use Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) for better thermal stability, or consider HF-Pyridine with Olah's reagent conditions if IP allows.

For Medicinal Chemists[2][3]

-

Scaffold Hopping: This molecule is an ideal scaffold hop from Loperamide or Haloperidol derivatives to generate novel IP. The "2-chloro" position is under-explored compared to the "4-chloro" position, offering a potential "white space" in the patent landscape for new N-substituted derivatives.

References

-

PubChem Compound Summary. 4-(2-Chlorophenyl)-4-fluoropiperidine. National Center for Biotechnology Information. Link

-

Rowley, M., et al. (2001). 4-Heterocycle-substituted piperidines as selective high-affinity ligands for the human dopamine D4 receptor. Journal of Medicinal Chemistry. (Contextual reference for 4-arylpiperidine synthesis).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. (Mechanistic insight on fluoro-piperidines).

-

U.S. Patent & Trademark Office. Patent Assignment Search: Piperidine Derivatives. Link

Methodological & Application

Application Note: Solubility Profiling and Stock Solution Protocols for 4-(2-Chlorophenyl)-4-fluoropiperidine

Executive Summary

This guide details the solubility characteristics, handling protocols, and stock solution preparation for 4-(2-Chlorophenyl)-4-fluoropiperidine . This scaffold is a critical intermediate in the synthesis of CNS-active agents (e.g., NMDA antagonists, serotonin modulators). Due to the specific ortho-chloro substitution and geminal fluorine at the 4-position, this molecule exhibits distinct physicochemical properties compared to its non-fluorinated or para-substituted analogs (such as the Haloperidol intermediate).

This document provides researchers with a self-validating workflow to determine solubility in DMSO and Methanol, ensuring reproducibility in biological assays and synthetic applications.

Physicochemical Context & Mechanism[1][2]

To work effectively with this compound, one must understand the molecular forces at play. The molecule features a piperidine ring (secondary amine) substituted at the 4-position with both a fluorine atom and a 2-chlorophenyl ring.

Structural Impact on Solubility[3][4]

-

The Fluorine Effect: The C-F bond at the 4-position is highly polar but non-ionizable. It lowers the pKa of the piperidine nitrogen (typically ~10-11) by roughly 1-1.5 log units due to the inductive electron-withdrawing effect (

). This makes the amine slightly less basic than non-fluorinated piperidines, affecting its salt formation and pH-dependent solubility. -

The Ortho-Chloro Sterics: Unlike the para-isomer, the 2-chlorophenyl group introduces steric clash (A-strain) with the piperidine ring, forcing the phenyl ring into a twisted conformation. This disruption of planarity often lowers the crystal lattice energy, potentially making the 2-chloro isomer more soluble in organic solvents than its 4-chloro counterpart.

Solvent Compatibility Matrix

| Solvent | Role | Interaction Mechanism | Suitability (Free Base) | Suitability (Salt Form) |

| DMSO | Universal Stock | Dipole-dipole; H-bond acceptor | Excellent (>50 mM) | Excellent (>25 mM) |

| Methanol | Diluent / Reaction | H-bond donor/acceptor | Excellent (>50 mM) | Good (>10 mM) |

| Water | Biological Buffer | H-bond network | Poor (Insoluble) | Moderate (pH dependent) |

Protocol A: Solubility Determination Workflow

Objective: To empirically determine the solubility limit of your specific batch (Free Base or HCl Salt) in DMSO or Methanol.

Decision Logic (Visualization)

Caption: Decision matrix for selecting the appropriate solvent and solubility method based on the compound's form.

Step-by-Step Procedure (Thermodynamic Solubility)

Use this method for establishing maximum solubility for stock solutions.

-

Preparation: Weigh approximately 5 mg of 4-(2-Chlorophenyl)-4-fluoropiperidine into a 1.5 mL amber glass vial (plastic may leach in DMSO).

-

Incremental Addition: Add the solvent (DMSO or MeOH) in 50 µL aliquots at room temperature (25°C).

-

Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute.

-

Critical Note: Monitor temperature during sonication. Heat can artificially increase solubility, leading to precipitation upon cooling.

-

-

Visual Inspection: Hold the vial against a dark background with side-lighting (Tyndall effect) to check for undissolved particles.

-

Endpoint: Record the volume (

) where the solution becomes perfectly clear. -

Calculation:

Protocol B: Preparation of 10 mM Stock Solution

Objective: Create a stable, verified 10 mM stock solution in DMSO for biological assays.

Reagents & Equipment

-

Compound: 4-(2-Chlorophenyl)-4-fluoropiperidine (MW ≈ 213.68 g/mol for Free Base; check your specific CoA).

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Vessel: Amber borosilicate glass vial with PTFE-lined cap.

Workflow Diagram

Caption: Logical workflow for the preparation of a precise 10 mM stock solution.

Detailed Procedure

-

Calculate Mass/Volume:

-

Target Concentration: 10 mM (0.01 M).

-

Target Volume: 1 mL.

-

Required Mass =

. -

Expert Tip: It is difficult to weigh exactly 2.14 mg. Instead, weigh an amount range (e.g., 2.0–3.0 mg) precisely, then calculate the required DMSO volume to hit 10 mM.

-

-

Solvation: Add the calculated volume of Anhydrous DMSO.

-

Caution: DMSO is hygroscopic. Minimize air exposure.

-

-

Mixing: Vortex vigorously. If the salt form is used, the solution may initially appear cloudy; mild warming (37°C water bath) is permissible.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Troubleshooting & Optimization

Common Issues

| Issue | Cause | Solution |

| "Oiling Out" | Compound separates as liquid droplets in aqueous buffer. | The lipophilicity is high. Ensure the final DMSO concentration in the assay is <1% (v/v) and add DMSO to the buffer while vortexing, not vice-versa. |

| Precipitation in Stock | Water absorption by DMSO. | DMSO absorbs water from air, reducing solubility of hydrophobic compounds. Use single-use aliquots and store over desiccants. |

| Incomplete Dissolution | Salt form lattice energy. | If using the HCl salt, adding 1% water (if chemically compatible) or switching to pure Methanol for initial dissolution (then diluting) can help breaks the lattice. |

Stability Note

Fluorinated piperidines are generally metabolically stable, but the secondary amine is prone to oxidation over long periods.

-

Recommendation: Re-verify purity via LC-MS if the stock solution is older than 3 months.

References

-

PubChem. 4-(4-Chlorophenyl)piperidine (Analog Structure & Properties). National Library of Medicine. [Link]

-

Kuhn, B., et al. Impact of Fluorine on the Physicochemical Properties of Drugs. Journal of Medicinal Chemistry. (General Principles of F-substitution). [Link]

-

EPA CompTox. 4-(2-Chlorophenyl)-4-fluoropiperidine Chemical Details. US Environmental Protection Agency. [Link]

Application Note: HPLC Method Development for 4-Aryl-4-Fluoropiperidine Derivatives

Executive Summary & Strategic Overview

4-aryl-4-fluoropiperidine derivatives represent a critical scaffold in medicinal chemistry, often serving as intermediates for serotonin reuptake inhibitors (e.g., paroxetine analogs), neurokinin antagonists, and opioid ligands.

The chromatographic analysis of these molecules presents a "Perfect Storm" of challenges:

-

Basic Tailing: The secondary amine in the piperidine ring (

) is highly prone to silanol interactions, leading to severe peak tailing. -

Fluorine Selectivity: The C-F bond introduces unique electronic effects (dipole moments) that standard C18 phases often fail to exploit for critical separations of impurities or regioisomers.

-

UV Transparency: While the aryl group provides UV absorption, the fluorinated piperidine core itself is UV-transparent, requiring detection strategies focused on the aryl moiety or Mass Spectrometry (MS).

This guide moves beyond standard "generic" gradients. It prescribes a Charged Surface Hybrid (CSH) approach as the primary protocol, with High-pH Hybrid Silica as the orthogonal backup.

Physicochemical Analysis & Column Selection Logic

Understanding the analyte dictates the stationary phase.

| Property | Value / Characteristic | Chromatographic Implication |

| Basicity ( | ~9.2 (Amine) | At neutral pH, the molecule is >99% protonated (cationic). It will bind to deprotonated silanols ( |

| Lipophilicity | Moderate ( | Sufficient retention on C18, but the fluorine atom lowers lipophilicity compared to hydrogen, potentially reducing retention on pure alkyl phases. |

| Fluorine Moiety | High Electronegativity | Creates a dipole. Fluorinated phases (PFP) can interact via dipole-dipole mechanisms, offering selectivity orthogonal to C18. |

The "Expert" Column Choice

-

Primary Choice: CSH C18 (Charged Surface Hybrid).

-

Secondary Choice: Hybrid C18 (High pH Stable).

-

Specialist Choice: Fluorophenyl (PFP).

Visual Workflow: Method Development Decision Tree

Caption: Decision tree prioritizing CSH technology for basic peak shape, moving to High pH or PFP phases only if selectivity fails.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Screening (Low pH / CSH)

Use this as your starting point. It is MS-compatible and robust.

-

Column: Waters XSelect CSH C18 (or equivalent),

mm, 3.5 µm. -

Temperature: 40°C (Reduces viscosity and improves mass transfer for basic amines).

-

Detection: UV @ 254 nm (Aryl group) and 220 nm (General).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: 100% Acetonitrile.

Gradient Table:

| Time (min) | % Mobile Phase B | Curve | Comment |

|---|---|---|---|

| 0.0 | 5 | Initial | Equilibrate |

| 1.0 | 5 | 6 | Hold for polar impurities |

| 10.0 | 95 | 6 | Linear ramp |

| 12.0 | 95 | 6 | Wash |

| 12.1 | 5 | 1 | Re-equilibrate |

| 15.0 | 5 | 1 | End |

Scientific Rationale: The acidic pH keeps the piperidine fully protonated (

Protocol B: High pH Alternative (For Difficult Separations)

Use this if Protocol A yields poor resolution or if the analyte is less polar than expected.

-

Column: Waters XBridge C18 or Phenomenex Gemini NX-C18,

mm, 5 µm.-

Warning: Do NOT use standard silica columns (e.g., Symmetry, Hypersil) at this pH; they will dissolve.

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Mobile Phase B: Methanol (Methanol is preferred over ACN at high pH for better selectivity of bases).

Gradient: Similar to Protocol A, but often requires higher % organic to elute the neutral (free base) form of the piperidine.

Scientific Rationale: At pH 10, the piperidine (pKa ~9.2) exists predominantly as the uncharged free base (

Protocol C: The "Fluorine Specialist" (PFP Phase)

Use this specifically for separating regioisomers (e.g., 4-fluoro vs 3-fluoro).

-

Column: Restek Raptor FluoroPhenyl or Supelco Discovery HS F5.

-

Mobile Phase: Water/Methanol with 10mM Ammonium Formate.

-

Mechanism: The PFP phase separates based on the accessible electron density of the aryl ring and the specific dipole orientation of the C-F bond [3].

Validation & System Suitability Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria before data acceptance:

-

USP Tailing Factor (

): Must be-

Failure Mode: If

, the silanol activity is too high. Switch to Protocol B (High pH) or add 5mM Ammonium Formate to Protocol A.

-

-

Resolution (

): -

Injection Precision: RSD

for 5 replicates (Area). -

Filter Compatibility: 4-aryl-4-fluoropiperidines can adsorb to Nylon filters. Use PTFE or Regenerated Cellulose (RC) filters only.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing (>1.5) | Secondary Silanol Interaction | 1. Switch to CSH or Hybrid column.2. Increase buffer strength (e.g., 20mM Ammonium Formate).3. Add 0.05% TFA (if not using MS). |

| Peak Fronting | Column Overload | The basic amine saturates the active sites. Dilute sample or reduce injection volume to <5 µL. |

| Retention Time Drift | pH Hysteresis | If using Protocol B (pH 10), ensure the column is dedicated to high pH. Do not switch back and forth between pH 2 and pH 10 on the same column. |

| Ghost Peaks | Carryover | Basic amines stick to injector seals. Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid. |

References

-

Waters Corporation. "Charged Surface Hybrid (CSH) Technology: The New Standard for Basic Compounds." Waters Application Notes.

-

McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.

-

Restek Corporation. "FluoroPhenyl Phases: A Powerful Alternative to C18 for Basic and Halogenated Compounds." Restek Technical Library.

-

PubChem. "4-Fluoropiperidine Physicochemical Properties." National Library of Medicine.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 3. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

4-(2-Chlorophenyl)-4-fluoropiperidine as a fragment for sodium channel blockers

Application Note: 4-(2-Chlorophenyl)-4-fluoropiperidine as a Privileged Fragment for State-Dependent Sodium Channel Blockers

Executive Briefing

Voltage-gated sodium channels (Nav), specifically the Nav1.7 and Nav1.8 subtypes, are highly validated targets for the treatment of inflammatory and neuropathic pain[1]. However, the development of safe and effective Nav blockers has historically been hindered by off-target activity at Nav1.5 (cardiac) and Nav1.1 (CNS), leading to narrow therapeutic indices and dose-limiting toxicities[2]. Fragment-based drug discovery (FBDD) has identified the 4-(2-chlorophenyl)-4-fluoropiperidine motif (CAS: 1421160-44-2)[3] as a highly effective structural anchor. This application note details the mechanistic rationale, synthetic incorporation, and electrophysiological validation of this fragment in developing state-dependent Nav blockers.

Mechanistic Rationale: The Triad of Efficacy

As an Application Scientist, it is critical to understand that the selection of 4-(2-chlorophenyl)-4-fluoropiperidine is not arbitrary; it is driven by precise physicochemical and structural causality:

-

pKa Modulation via 4-Fluoro Substitution: Unsubstituted piperidines typically possess a pKa of ~10.2, rendering them almost entirely ionized at physiological pH (7.4), which restricts membrane permeability. The powerful electron-withdrawing effect of the axial fluorine atom at the 4-position lowers the basicity of the adjacent nitrogen to a pKa of ~8.5. Causality: This modulation increases the fraction of unionized drug, significantly reducing P-glycoprotein (P-gp) efflux liability and enhancing target tissue penetration (e.g., into dorsal root ganglia)[4]. Furthermore, the fluorine atom blocks oxidative metabolism (CYP450) at the highly vulnerable 4-position.

-

Steric Locking via the 2-Chloro Group: The bulky ortho-chloro substituent forces the phenyl ring to adopt an orthogonal conformation relative to the piperidine chair. Causality: This rigid 3D architecture minimizes the entropic penalty of binding and perfectly complements the hydrophobic local anesthetic (LA) binding site within the Nav pore's inner vestibule.

-

State-Dependent Binding: The protonated piperidine nitrogen forms critical cation-

and hydrogen-bond interactions with the F1759 residue in Domain IV S6 of the Nav channel. This binding pocket is only fully accessible when the channel is in the inactivated state (post-depolarization), ensuring the drug preferentially blocks hyperactive neurons while sparing normal physiological firing[5].

State-dependent blockade of Nav channels by 4-fluoropiperidine derivatives.

Quantitative Data Synthesis

The structural modifications inherent to the 4-(2-chlorophenyl)-4-fluoropiperidine fragment yield profound improvements in both potency and pharmacokinetic profiles compared to baseline motifs.

Table 1: Comparative Pharmacological Profile of Piperidine Fragments

| Fragment Motif | Nav1.7 IC50 (Resting) | Nav1.7 IC50 (Inactivated) | State-Dependence Ratio | pKa (calc) | Efflux Ratio (P-gp) |

| Piperidine (Base) | >30 µM | 8.5 µM | ~3.5x | 10.2 | >5.0 |

| 4-Fluoropiperidine | 25 µM | 2.1 µM | ~12x | 8.8 | 2.1 |

| 4-(2-Chlorophenyl)-4-fluoropiperidine | 18 µM | 0.15 µM | ~120x | 8.5 | ~1.0 |

(Note: Data synthesized from SAR trends of fluoropiperidine-based Nav/Cav blockers to illustrate fragment optimization trajectories[2][4].)

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the incorporation and biological evaluation of the fragment. Every step is designed as a self-validating system to ensure data integrity and prevent false positives in downstream screening.

Automated patch-clamp workflow for validating state-dependent Nav blockers.

Protocol 1: Synthetic Incorporation via Amidation

Objective: Couple the 4-(2-chlorophenyl)-4-fluoropiperidine hydrochloride core to an aryl-carboxylic acid to generate a lead-like Nav blocker. Causality: Using HATU as a coupling reagent ensures high-efficiency amidation even with the sterically hindered secondary amine of the fluoropiperidine.

-

Preparation: Dissolve the aryl-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

-

Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

-

Coupling: Add 4-(2-chlorophenyl)-4-fluoropiperidine hydrochloride (1.1 eq)[3] to the reaction mixture. Stir at room temperature for 12 hours.

-

Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Self-Validation Checkpoint (Crucial): Analyze the crude mixture via LC-MS. Validation Criteria: The product must exhibit >95% purity (UV 254 nm) and the correct[M+H]+ mass. If purity is <95%, perform preparative HPLC. Proceeding with impure compounds causes false positives/negatives in sensitive electrophysiological assays.

Protocol 2: High-Throughput Electrophysiology (Automated Patch-Clamp)

Objective: Determine the state-dependent IC50 of the synthesized compound against Nav1.7. Causality: Holding the membrane potential at -120 mV forces all channels into the resting state, while holding at -70 mV forces ~20-30% of channels into the inactivated state. Comparing the IC50 at these two potentials isolates the drug's affinity for the inactivated state, which is the hallmark of a safe pain therapeutic[1].

-

Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

-

Intracellular/Extracellular Solutions:

-

Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH). Causality: CsF is used to block endogenous potassium currents, isolating the sodium current.

-

Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

-

-

Whole-Cell Configuration: Load cells onto the automated patch-clamp platform (e.g., QPatch or SyncroPatch).

-

Self-Validation Checkpoint: The assay is only valid if the cell achieves a seal resistance of >1 GΩ (gigaseal) and a series resistance (Rs) of <20 MΩ. Leak currents must remain <100 pA. Discard any well failing these metrics.

-

-

Voltage Protocol (State-Dependence):

-

Resting Protocol: Hold at -120 mV. Step to -10 mV for 20 ms to elicit the current.

-

Inactivated Protocol: Hold at -120 mV, prepulse to -70 mV for 8 seconds (to induce inactivation), then step to -10 mV for 20 ms.

-

-

Compound Application: Perfuse the compound at 5 concentrations (e.g., 0.1, 1, 10, 30, 100 µM) with 0.1% DMSO final concentration.

-

Self-Validation Checkpoint: Include Tetracaine (10 µM) as a positive control for state-dependent block, and 0.1% DMSO as a negative vehicle control. The vehicle must show <5% current rundown over 10 minutes.

-

-

Data Analysis: Calculate IC50 values using a 4-parameter logistic Hill equation. A state-dependence ratio (IC50_Resting / IC50_Inactivated) of >10 indicates successful targeting of the inactivated state.

References

-

[3] 4-(2-Chlorophenyl)-4-fluoropiperidine | C11H13ClFN | CID. PubChem / NIH.

-

[1] US20180105504A1 - Therapeutic compounds and methods of use thereof. Google Patents.

-

[5] The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor. PMC / NIH.

-

[4] Annual Reports in Medicinal Chemistry, Volume 45. EPDF Pub.

-

[2] Binding Database: Sodium Channel Blockers. BindingDB.

Sources

- 1. US20180105504A1 - Therapeutic compounds and methods of use thereof - Google Patents [patents.google.com]

- 2. Binding Database [bindingdb.org]

- 3. 4-(2-Chlorophenyl)-4-fluoropiperidine | C11H13ClFN | CID 23157049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epdf.pub [epdf.pub]

- 5. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing elimination side products in 4-fluoropiperidine synthesis

Technical Support Center: 4-Fluoropiperidine Synthesis Optimization

Executive Summary: The Elimination Challenge

Synthesizing 4-fluoropiperidine from 4-hydroxypiperidine via nucleophilic deoxofluorination (e.g., using DAST, Deoxo-Fluor®, or XtalFluor-E®) is kinetically poised between bimolecular nucleophilic substitution (

The secondary alcohol at the C4 position is prone to dehydration because the resulting alkene (1,2,3,6-tetrahydropyridine) relieves 1,3-diaxial strain and is often thermodynamically favored under acidic conditions. This guide provides a tiered troubleshooting system to suppress the elimination pathway (

Part 1: Reagent Selection & Stoichiometry

Q1: I am using DAST and seeing ~40% elimination product (alkene). Is this avoidable with the same reagent?

A: Likely not to a satisfactory degree. DAST (Diethylaminosulfur trifluoride) releases free HF in situ, which acts as a catalyst for acid-mediated elimination (

-

Immediate Fix: Switch to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] It is more thermally stable and generally produces less elimination, though it still generates HF.

-

Best Practice: Switch to XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate). Unlike DAST/Deoxo-Fluor, XtalFluor-E does not release free HF.[2] It requires an exogenous fluoride source (like

), allowing you to decouple the activation step from the nucleophilic attack, significantly suppressing elimination.

Q2: What is the optimal stoichiometry to prevent "runaway" elimination? A: Excess fluorinating reagent often promotes elimination by increasing the concentration of acidic byproducts.

-

Protocol: Use 1.1 to 1.2 equivalents of the fluorinating agent.

-

Critical Additive: If using DAST or Deoxo-Fluor, add 1.5 - 2.0 equivalents of a non-nucleophilic base (e.g., pyridine or 2,6-lutidine) to scavenge HF in situ. This buffers the reaction, keeping the pH neutral/basic and disfavoring the acid-catalyzed elimination pathway.

Part 2: Reaction Conditions & Thermodynamics

Q3: Does temperature control really impact the ratio of F-piperidine to alkene?

A: Yes, drastically. Elimination is generally entropically favored (2 molecules

-

The Trap: Heating the reaction to "push conversion" almost always increases the elimination byproduct.

-

The Fix: Initiate the reaction at -78°C (for DAST) or -20°C (for Deoxo-Fluor) and allow it to warm slowly to room temperature. Never heat above 25°C unless conversion is stalled and the substrate is verified stable.

Q4: My TLC shows the starting material is gone, but the yield is low. Where did it go? A: If you don't see the alkene on TLC (it is often non-polar and volatile), you likely formed water-soluble salts or volatile side products.

-

Self-Validating Check: Perform a crude NMR before aqueous workup. The alkene (1,2,3,6-tetrahydropyridine) has distinct vinylic protons at 5.7 - 5.9 ppm . If these are present in the crude but not the isolated material, you are losing the side product during evaporation (which is good for purity, but explains the low yield).

Part 3: Substrate Design (N-Protection)

Q5: Does the protecting group on the piperidine nitrogen matter? A: Yes. The basicity of the nitrogen must be attenuated.

-

Mechanism: A free amine or alkyl-amine (e.g., N-benzyl) can act as an intramolecular base or participate in "neighboring group participation," leading to complex mixtures.

-

Recommendation: Use N-Boc (tert-Butyloxycarbonyl) or N-Cbz (Benzyloxycarbonyl). These carbamates are electron-withdrawing, reducing the Lewis basicity of the nitrogen and preventing it from interfering with the activated sulfinium intermediate.

Part 4: Comparative Data & Decision Matrix

Table 1: Fluorinating Reagent Performance for Secondary Alcohols

| Reagent | Primary Mechanism | Elimination Risk | Thermal Stability | HF Generation | Recommended For |

| DAST | High | Low (Explosive >90°C) | High | Simple primary alcohols | |

| Deoxo-Fluor® | Moderate | Moderate | High | Scale-up of robust substrates | |

| XtalFluor-E® | Low | High | None (requires promoter) | Elimination-prone secondary alcohols | |

| PyFluor | Low | High | Low | Late-stage functionalization |

Part 5: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired fluorination and the undesired elimination.

Figure 1: Mechanistic divergence in deoxofluorination. The activated intermediate partitions between substitution (green path) and elimination (red path) based on temperature and base availability.

Part 6: "Gold Standard" Experimental Protocol

Objective: Synthesis of N-Boc-4-fluoropiperidine using XtalFluor-E to minimize elimination.

Reagents:

-

N-Boc-4-hydroxypiperidine (1.0 equiv)[3]

-

XtalFluor-E® (1.2 equiv)

-

Triethylamine trihydrofluoride (

) (1.5 equiv) or DBU (1.5 equiv) -

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and cool under

. Add N-Boc-4-hydroxypiperidine and dissolve in anhydrous DCM (0.1 M concentration).-

Self-Validation: Ensure DCM is dry (Karl Fischer < 50 ppm water). Water consumes reagent and generates HF, promoting elimination.

-

-

Activation (-78°C): Cool the solution to -78°C (dry ice/acetone bath).

-

Reagent Addition:

-

Add

(promoter) dropwise. -

Add XtalFluor-E® solid in one portion (or dissolved in minimal DCM if scaling up).

-

Why? Adding the fluoride source before or with the activating agent ensures fluoride is available immediately upon activation, favoring

.

-

-

Reaction (Warm-up): Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature naturally. Stir for 12-16 hours.

-

Monitoring: Check TLC (stain with Ninhydrin or PMA). Look for the disappearance of the alcohol (

in 30% EtOAc/Hex) and appearance of the fluoride (

-

-

Quench: Cool to 0°C. Quench with saturated aqueous

. Caution: Gas evolution ( -

Workup: Extract with DCM (3x). Wash combined organics with 0.1 M HCl (to remove amine traces), then brine. Dry over

.[4] -

Purification: Flash chromatography (Hexanes/EtOAc). The elimination product (alkene) usually elutes much earlier than the fluoride.

References

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.

-

Beaulieu, F., et al. (2009). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[2] Organic Letters.

-

L'Heureux, A., et al. (2010). "Aminodifluorosulfinium tetrafluoroborates: new reagents for the deoxofluorination of alcohols and carbonyls." Journal of Organic Chemistry.

-

Organic Syntheses. (2016). "Discussion Addendum for: Fluorination of Alcohols Using Diethylaminosulfur Trifluoride (DAST)." Organic Syntheses.

-

BenchChem Technical Support. (2025). "Synthesis of N-Boc-4-hydroxypiperidine and Troubleshooting Guide."

Sources

Technical Support Center: Optimizing 4-(2-Chlorophenyl)-4-fluoropiperidine Synthesis

Welcome to the process optimization and troubleshooting center for the synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine . The deoxyfluorination of tertiary alcohols—such as the N-protected 4-(2-chlorophenyl)piperidin-4-ol precursor—is notoriously challenging due to competing elimination pathways and reagent instability.

This guide provides process chemists and discovery scientists with mechanistically grounded solutions, reagent selection data, and self-validating protocols to maximize fluorination yield and safety.

Mechanistic Workflow & Divergence

To troubleshoot low yields, we must first understand the molecular causality. The fluorination of a tertiary piperidin-4-ol proceeds via an activated alkoxysulfurane (or equivalent) intermediate. Because the tertiary carbon is sterically hindered, direct

Mechanistic divergence in tertiary alcohol deoxyfluorination.

Troubleshooting & FAQs

Q: Why does my DAST fluorination yield predominantly the tetrahydropyridine alkene instead of the target fluoropiperidine?

A: The formation of the alkene side product is a direct result of the basic environment generated by DAST. When DAST reacts with your tertiary alcohol, it releases diethylamine byproducts. Because tertiary centers resist immediate nucleophilic attack, these basic byproducts abstract a

Q: Is DAST safe for scaling up this synthesis to >50 grams? A: Absolutely not. DAST suffers from poor thermal stability and is prone to violent, exothermic decomposition at elevated temperatures, making it a severe explosion hazard on a process scale[3]. For multi-gram synthesis, you must pivot to thermally stable alternatives. PyFluor is particularly advantageous for scale-up as it is a low-cost, stable solid (m.p. 29 °C) that does not violently decompose and significantly reduces elimination side products[2].

Q: What is the optimal protecting group strategy for the piperidine nitrogen? A: The secondary amine must be masked to prevent competitive nucleophilic attack on the electrophilic fluorinating agent. An N-Boc (tert-butyloxycarbonyl) group is the industry standard for this specific transformation. It is electronically withdrawing enough to deactivate the nitrogen, stable under the neutral-to-mildly-acidic fluorination conditions, and can be cleanly cleaved post-reaction using 4N HCl in dioxane to precipitate the final 4-(2-chlorophenyl)-4-fluoropiperidine hydrochloride salt directly.

Q: How can I prevent product degradation during the reaction workup?

A: Fluorinating agents leave behind reactive, acidic byproducts (e.g., HF). However, fluorinated piperidines can also be sensitive to strongly basic aqueous conditions, which can induce late-stage elimination. The self-validating approach is to quench the reaction at 0 °C with saturated aqueous

Reagent Selection Matrix

To make an informed decision for your specific lab constraints, consult the quantitative comparison of deoxyfluorinating agents below.

Table 1: Quantitative Comparison of Deoxyfluorination Reagents for Tertiary Alcohols

| Reagent | Thermal Stability | Elimination Side-Product (%) | Relative Cost | Process Scalability |

| DAST | Poor (Explosion risk >90 °C) | High (30–50%) | Low | Not Recommended |

| Deoxo-Fluor | Moderate (Stable to 140 °C) | Moderate (20–30%) | High | Acceptable |

| XtalFluor-E | Excellent (Crystalline salt) | Moderate (20%) | High | Recommended |

| PyFluor | Excellent (Solid, m.p. 29 °C) | Low (<15%) | Low | Highly Recommended |

Data synthesized from comparative stability and yield studies[3],[2].

Standard Operating Procedure: Scale-Optimized Deoxyfluorination

This protocol utilizes PyFluor to maximize the substitution-to-elimination ratio for the tertiary alcohol, ensuring high yield and process safety.

Step 1: Preparation & Activation In an oven-dried, nitrogen-flushed round-bottom flask, dissolve N-Boc-4-(2-chlorophenyl)piperidin-4-ol (1.0 equiv) in anhydrous toluene (0.2 M). Causality Note: Non-polar solvents like toluene stabilize the transition state for fluoride collapse, favoring substitution over elimination.

Step 2: Reagent Addition Add PyFluor (1.5 equiv) and a non-nucleophilic base such as DBU (1.5 equiv) at room temperature. Causality Note: PyFluor requires a base to activate the alcohol, but DBU's steric bulk prevents it from acting as a competing nucleophile[2].

Step 3: Reaction & Self-Validation

Stir the mixture at room temperature for 24 hours.

Validation Check: Pull a 0.1 mL aliquot, dilute in

Step 4: Quenching

Cool the mixture to 0 °C and add saturated aqueous

Step 5: Extraction & Purification

Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 1N HCl (to remove DBU), followed by brine. Dry over

Step 6: Deprotection Dissolve the purified N-Boc intermediate in dichloromethane and treat with 4N HCl in dioxane for 2 hours at room temperature. The final 4-(2-chlorophenyl)-4-fluoropiperidine hydrochloride will precipitate as a white solid. Filter and wash with cold diethyl ether to yield the pure product.

References[1] Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - nih.gov. View Source[3] Late-Stage Deoxyfluorination of Alcohols with PhenoFluor - pitt.edu. View Source[2] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - ucla.edu. View Source[4] TCI Practical Example: Fluorination of an Alcohol Using DAST - tcichemicals.com. View Source

Sources

- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Purification of 4-(2-Chlorophenyl)-4-fluoropiperidine from des-fluoro impurities

[1][2][3]

Status: Active Ticket Type: Purification / Process Chemistry Assigned Specialist: Senior Application Scientist (Separation Sciences)[1][2]

Diagnostic & Triage: Understanding the Impurity Profile

Before initiating purification, you must correctly identify the "des-fluoro" species.[2] In the fluorination of 4-aryl-4-hydroxypiperidines, "des-fluoro" rarely refers to the simple hydrogen analog (4-H).[3][1] It almost invariably refers to the elimination product (Alkene) or unreacted Starting Material (Alcohol) .[2]

| Component | Structure Description | Origin | Polarity (TLC) |

| Target Product (4-F-2-CP) | 4-Fluoro-4-(2-chlorophenyl)piperidine | Desired Product | Mid-Polarity |

| Impurity A (The "Alkene") | 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine | Elimination Side Reaction (E1/E2 competition during fluorination).[3][1][2] | Critical Issue: Often co-elutes with product on Silica.[1][2] |

| Impurity B (The "Alcohol") | 4-(2-Chlorophenyl)-4-hydroxypiperidine | Unreacted Starting Material.[3][1][2] | High Polarity (Easily separated).[2] |

Root Cause Analysis: The fluorination of tertiary alcohols with DAST/Deoxofluor proceeds via an activated intermediate.[2] If the fluoride ion is sterically hindered (common with ortho-substituted rings like 2-chlorophenyl) or if the reaction temperature is too high, the intermediate collapses via proton elimination rather than nucleophilic substitution, yielding Impurity A .[2]

Troubleshooting Guides & Protocols

Issue #1: "The Alkene impurity (Impurity A) is co-eluting with my product on silica gel."

Diagnosis: Both the fluoro-piperidine and the tetrahydro-pyridine (alkene) are secondary amines with similar lipophilicity.[3][1][2] Standard silica gel interacts strongly with the basic nitrogen, causing peak tailing that merges the two compounds.

Solution: The "Salt-Break" Recrystallization Protocol Chromatography is often inefficient for this specific separation.[3][1][2] The most robust method relies on the difference in crystal lattice energy between the saturated (fluoro) and unsaturated (alkene) salts.